molecular formula C18H15Cl2N3O2S B15033304 (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15033304
M. Wt: 408.3 g/mol
InChI Key: APIBJKHPAFFUES-UHFFFAOYSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiol and an amine under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorophenyl halides.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Chlorophenyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorodiphenyl ether: Similar in having chlorophenyl groups but lacks the thiazinane ring and carboxamide group.

    4-Chlorophenyl isothiocyanate: Contains a chlorophenyl group and isothiocyanate functional group, differing in structure and reactivity.

    3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds have a chlorophenyl group and a pyrazole ring, differing in their core structure.

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of a thiazinane ring, chlorophenyl groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-11(19)3-7-13)26-18(23)22-14-8-4-12(20)5-9-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

APIBJKHPAFFUES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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